Ethyl 4-iso-butylbenzoylformate
Overview
Description
Ethyl 4-iso-butylbenzoylformate is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes an ethyl ester group and an iso-butyl group attached to a benzoylformate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iso-butylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-iso-butylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of iso-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization helps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iso-butylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzoylformate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoylformate derivatives.
Scientific Research Applications
Ethyl 4-iso-butylbenzoylformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the benzoylformate moiety into target molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of ethyl 4-iso-butylbenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Ethyl 4-iso-butylbenzoylformate can be compared with other similar compounds such as:
Ethyl benzoylformate: Lacks the iso-butyl group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
4-iso-butylbenzoyl chloride: Contains a chloride group instead of an ester group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)phenyl]-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)13(15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTQFTQRZLENJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.